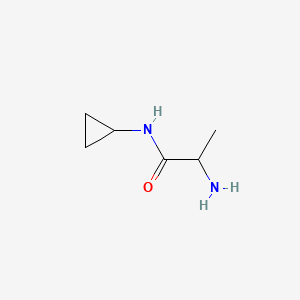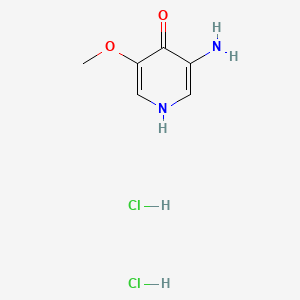
4-Amino-2-iodopyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-iodopyridin-3-ol is a chemical compound with the molecular formula C5H5IN2O and a molecular weight of 236.01 g/mol It is a halogenated heterocycle, specifically an iodinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-iodopyridin-3-ol typically involves the iodination of 4-Aminopyridin-3-ol. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position of the pyridine ring. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination of the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-iodopyridin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-Amino-2-azidopyridin-3-ol or 4-Amino-2-cyanopyridin-3-ol can be formed.
Oxidation Products: Oxidation can yield compounds like 4-Nitro-2-iodopyridin-3-ol.
Reduction Products: Reduction can lead to the formation of 4-Aminopyridin-3-ol or other deiodinated derivatives.
Scientific Research Applications
4-Amino-2-iodopyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-iodopyridin-3-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodopyridin-4-ol
- 5-Iodopyridin-3-ol
- 2-Chloro-3-iodopyridin-4-amine
Uniqueness
4-Amino-2-iodopyridin-3-ol is unique due to the presence of both an amino group and an iodine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-amino-2-iodopyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCZXTKPQSVQCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B581268.png)










![2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B581289.png)

